Dioctyl ethylidenepropanedioate

Description

However, several structurally related dioctyl esters, such as dioctyl phthalate (DOP), dioctyl adipate (DOA), and dioctyl methylphosphonate, are documented. This article will focus on comparing these analogous compounds, emphasizing their chemical properties, applications, and regulatory profiles. The absence of specific data on "Dioctyl ethylidenepropanedioate" in the evidence necessitates reliance on structurally similar compounds for inferential analysis .

Properties

CAS No. |

5468-26-8 |

|---|---|

Molecular Formula |

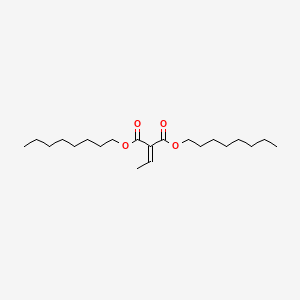

C21H38O4 |

Molecular Weight |

354.5 g/mol |

IUPAC Name |

dioctyl 2-ethylidenepropanedioate |

InChI |

InChI=1S/C21H38O4/c1-4-7-9-11-13-15-17-24-20(22)19(6-3)21(23)25-18-16-14-12-10-8-5-2/h6H,4-5,7-18H2,1-3H3 |

InChI Key |

XMWPSUYSCMSEMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)C(=CC)C(=O)OCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dioctyl ethylidenepropanedioate typically involves the esterification of ethylidenepropanedioic acid with octanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as fractional distillation and crystallization, ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

Dioctyl ethylidenepropanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Amino or thiol derivatives

Scientific Research Applications

Dioctyl ethylidenepropanedioate has a wide range of applications in scientific research:

Chemistry: Used as a plasticizer in the production of flexible polymers.

Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

Medicine: Explored for its role in developing biodegradable medical implants.

Industry: Utilized in the manufacturing of coatings, adhesives, and sealants to improve their mechanical properties.

Mechanism of Action

The mechanism of action of dioctyl ethylidenepropanedioate involves its interaction with polymer chains. As a plasticizer, it inserts itself between polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This interaction is primarily physical, involving van der Waals forces and hydrogen bonding.

Comparison with Similar Compounds

Overview of Comparable Dioctyl Esters

Dioctyl Phthalate (DOP)

- CAS Number : 117-84-0

- Molecular Formula : C24H38O4

- Synonyms: Bis(2-ethylhexyl) phthalate, DEHP

- Applications : Widely used as a plasticizer in polyvinyl chloride (PVC) products, including medical tubing and packaging materials .

- Regulatory Status : Restricted under REACH due to endocrine-disrupting properties .

Dioctyl Adipate (DOA)

- CAS Number: Not explicitly listed in evidence.

- Molecular Formula : C22H42O4 (inferred from adipic acid structure).

- Synonyms: Bis(2-ethylhexyl) adipate, Adipic acid dioctyl ester.

- Applications : A low-temperature plasticizer for PVC and synthetic rubbers, favored for its flexibility in cold environments .

Dioctyl Methylphosphonate

- CAS Number : 1832-68-4

- Molecular Formula : C17H37O3P

- Applications : Used in chemical synthesis and as a solvent extractant in nuclear fuel processing .

Comparative Analysis of Dioctyl Esters

Structural and Functional Differences

Physical-Chemical Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.